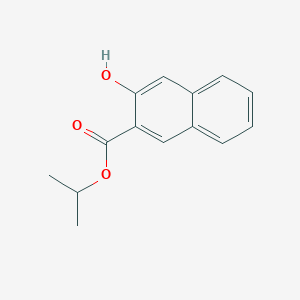
Isopropyl 3-hydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-Naphthalenecarboxylic acid 1-methylethyl ester is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-Naphthalenecarboxylic acid 1-methylethyl ester typically involves the esterification of 3-hydroxy-2-naphthalenecarboxylic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the ester product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-hydroxy-2-Naphthalenecarboxylic acid 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-keto-2-naphthalenecarboxylic acid.
Reduction: Formation of 3-hydroxy-2-naphthalenemethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
科学的研究の応用
3-hydroxy-2-Naphthalenecarboxylic acid 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-hydroxy-2-Naphthalenecarboxylic acid 1-methylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-hydroxy-2-Naphthalenecarboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
2-Naphthalenecarboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties and applications.
3-hydroxy-2-Naphthalenecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an isopropyl ester.
Uniqueness
3-hydroxy-2-Naphthalenecarboxylic acid 1-methylethyl ester is unique due to the presence of both a hydroxyl group and an isopropyl ester group. This combination of functional groups imparts distinct chemical properties, such as solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
propan-2-yl 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O3/c1-9(2)17-14(16)12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9,15H,1-2H3 |
InChIキー |
KSYKAHRWXBAGHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC2=CC=CC=C2C=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


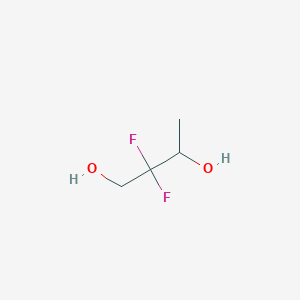
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
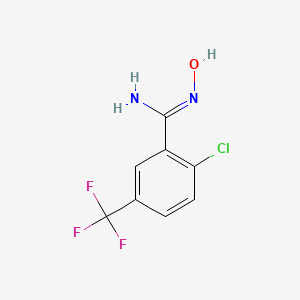
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)
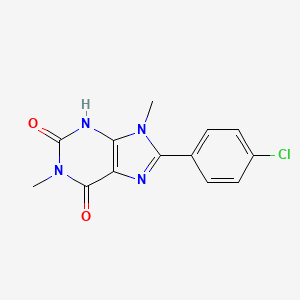
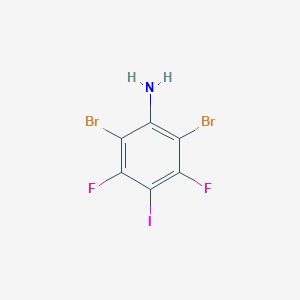
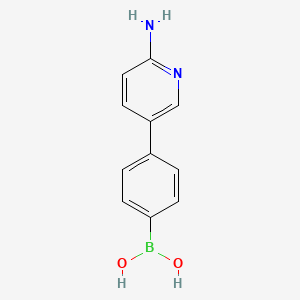
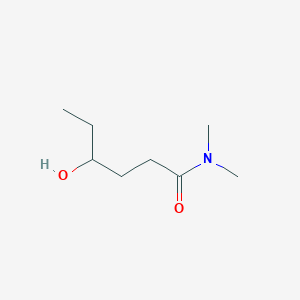
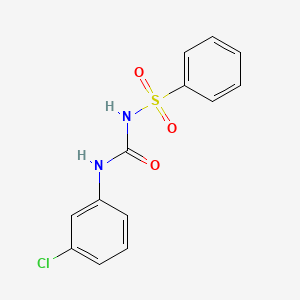
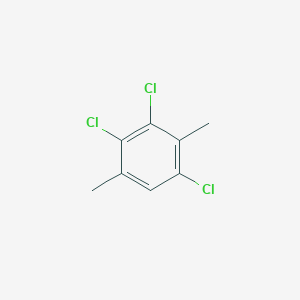
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
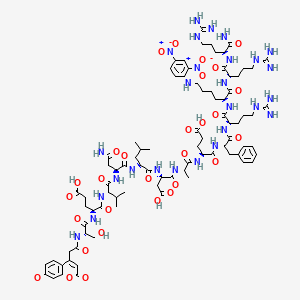
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
